

(2R)-1,2-dibromo-3,3-dimethylbutane enantiomer properties

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Compound of Interest

Compound Name: 1,2-Dibromo-3,3-dimethylbutane

Cat. No.: B1595081

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An In-depth Technical Guide to (2R)-1,2-dibromo-3,3-dimethylbutane

Introduction

(2R)-1,2-dibromo-3,3-dimethylbutane is a chiral organobromine compound. Its structure consists of a butane backbone with a bulky tert-butyl group at position C3 and two bromine atoms at positions C1 and C2. The stereochemistry at the C2 position, designated as (R) according to the Cahn-Ingold-Prelog priority rules, defines this specific enantiomer. As a chiral molecule, it and its (2S) enantiomer are non-superimposable mirror images and are expected to rotate plane-polarized light in equal but opposite directions. This document provides a technical overview of its properties, synthesis, and stereochemical relationships, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computed Properties

Quantitative data for 1,2-dibromo-3,3-dimethylbutane is primarily available for the racemic mixture. Properties specific to the (2R) enantiomer are typically computed. The following tables summarize the available data.

Table 1: General and Physical Properties of 1,2-dibromo-3,3-dimethylbutane (Racemic Mixture)

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 640-21-1 | [1] [2] |
| Molecular Formula | C ₆ H ₁₂ Br ₂ | [2] [3] |
| Molecular Weight | 243.97 g/mol | [2] [3] |
| Boiling Point | 73 °C (at 3 mmHg) | [1] |
| | 85 °C (at 12 Torr) | [4] |
| Density | 1.61 g/mL (at 25 °C) | [1] |

| Refractive Index | n_{20/D} 1.5053 | [\[1\]](#)[\[4\]](#) |

Table 2: Computed Properties and Identifiers for (2R)-1,2-dibromo-3,3-dimethylbutane

| Property / Identifier | Value | Source |
|--------------------------------|--|---------------------|
| IUPAC Name | (2R)-1,2-dibromo-3,3-dimethylbutane | [3] |
| SMILES | <chem>CC(C)(C)--INVALID-LINK--Br</chem> | [3] |
| InChI | InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3/t5-/m0/s1 | [3] |
| InChIKey | WNIGXZWEUAJOHE-YFKPBYRVSA-N | [3] |
| XLogP3 (Computed) | 3.5 | [3] |
| Topological Polar Surface Area | 0 Å ² | [3] |
| Heavy Atom Count | 8 | [4] |

| Rotatable Bond Count | 2 | [\[4\]](#) |

Synthesis and Stereochemistry

The synthesis of **1,2-dibromo-3,3-dimethylbutane** is typically achieved through the electrophilic addition of bromine (Br_2) across the double bond of 3,3-dimethyl-1-butene.^[5] This standard reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs with anti-stereochemistry, leading to the formation of a racemic mixture of (2R)-**1,2-dibromo-3,3-dimethylbutane** and (2S)-**1,2-dibromo-3,3-dimethylbutane**.

Obtaining the pure (2R) enantiomer requires a subsequent chiral resolution step or the development of a stereospecific synthesis method, for which detailed protocols are not readily available in the public literature.

Experimental Protocol: Synthesis of Racemic 1,2-dibromo-3,3-dimethylbutane

This protocol describes the laboratory-scale synthesis of the racemic mixture via the bromination of 3,3-dimethyl-1-butene.

Materials:

- 3,3-Dimethyl-1-butene
- Liquid Bromine (Br_2)
- Dichloromethane (CH_2Cl_2 , anhydrous)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Saturated aqueous sodium thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq.) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
- **Bromine Addition:** Prepare a solution of liquid bromine (1.0 eq.) in dichloromethane. Add this solution dropwise to the stirred solution of the alkene over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.
- **Reaction Monitoring:** Continue stirring at 0 °C for an additional hour after the addition is complete. The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.
- **Quenching:** Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, until the red-brown color is fully discharged.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product, a colorless to pale yellow oil, can be purified by vacuum distillation to yield pure racemic **1,2-dibromo-3,3-dimethylbutane**.

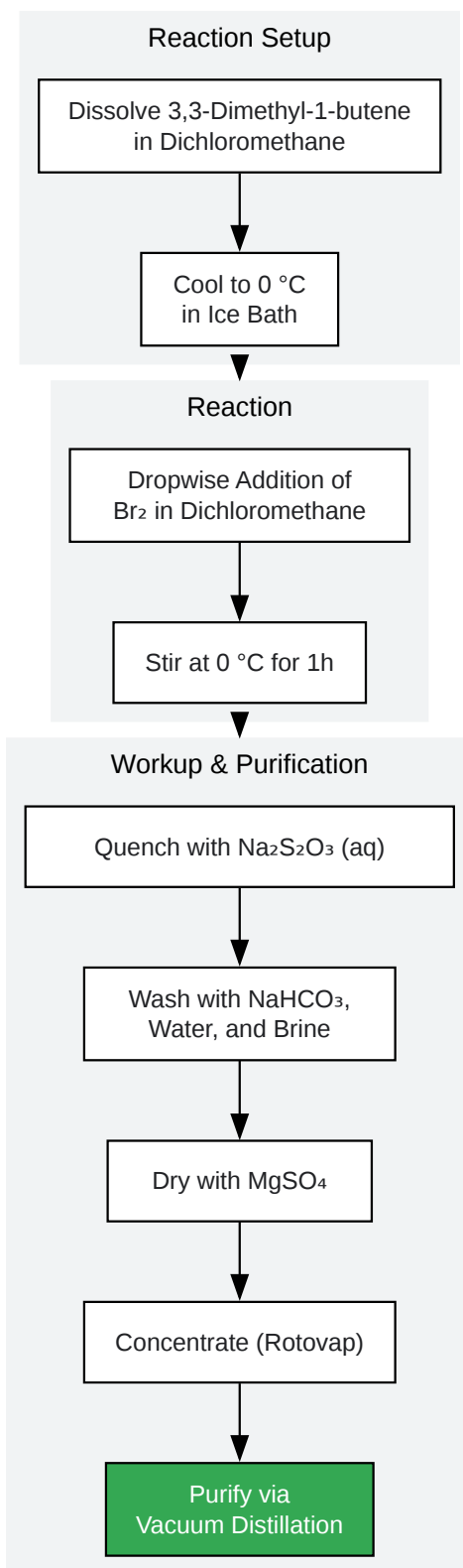
Biological Activity and Signaling Pathways

There is currently no significant information available in public databases or literature regarding the biological activity of (2R)-**1,2-dibromo-3,3-dimethylbutane** or its involvement in specific cellular signaling pathways. Its utility is primarily documented as a chemical intermediate in organic synthesis.^[6]

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of racemic **1,2-dibromo-3,3-dimethylbutane**.

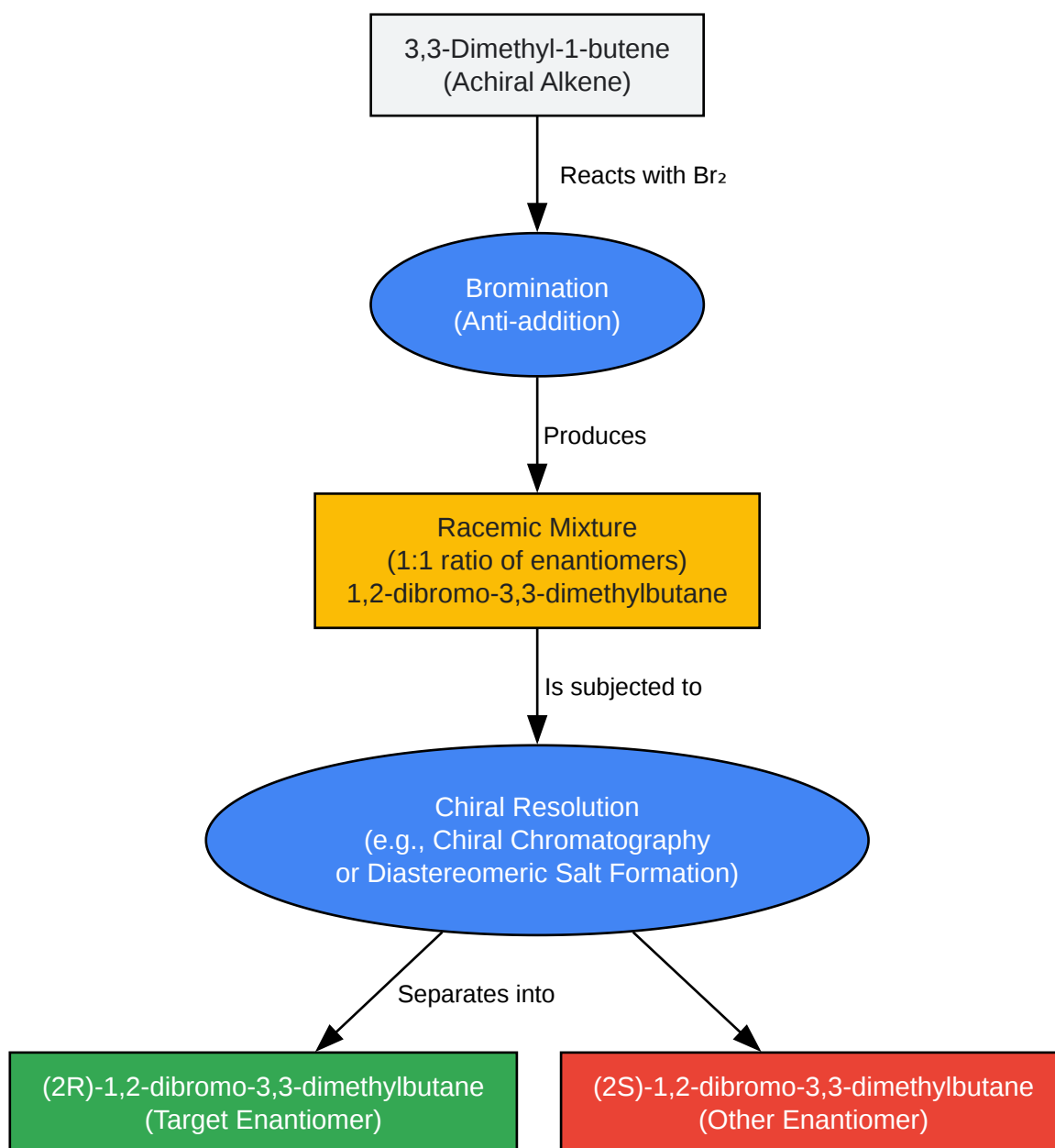


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Caption: Workflow for the synthesis of racemic **1,2-dibromo-3,3-dimethylbutane**.

Stereochemical Relationship and Chiral Resolution

This diagram outlines the logical relationship between the achiral starting material, the racemic product, and the process required to isolate the specific (2R) enantiomer.

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Caption: Conceptual path from achiral starting material to the isolated (2R) enantiomer.

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References

- 1. 1,2-DIBROMO-3,3-DIMETHYLBUTANE | 640-21-1 [chemicalbook.com]
- 2. 1,2-Dibromo-3,3-dimethylbutane | C₆H₁₂Br₂ | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-1,2-dibromo-3,3-dimethylbutane | C₆H₁₂Br₂ | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1,2-DIBROMO-3,3-DIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]
- 6. nbino.com [nbino.com]
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